

Technical Support Center: Validation of the Indigo Method for Ozone Determination

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Compound of Interest

Compound Name: Potassium indigotrisulfonate

Cat. No.: B1211095

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Welcome to the technical support center for the Indigo Method (also known as the Indigo Trisulfonate Method or Standard Method 4500-O3 B) for ozone determination. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental validation and routine use.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Indigo Method?

The Indigo Method is a colorimetric technique used for the quantitative determination of dissolved ozone in aqueous solutions. The principle is based on the rapid and stoichiometric reaction between ozone and the blue-colored indigo trisulfonate dye. Ozone breaks a carbon-carbon double bond in the indigo molecule, causing it to become nearly colorless. The decrease in absorbance, measured spectrophotometrically at approximately 600 nm, is directly proportional to the concentration of ozone in the sample.^{[1][2][3]}

Q2: To which types of sample matrices is the Indigo Method applicable?

This method is robust and applicable to a wide range of aqueous matrices, including potable water, bottled water, lake water, river infiltrate, and various groundwaters.^{[1][4]} It can also be employed for samples with higher organic loads, such as biologically treated domestic wastewaters.^{[4][5]} However, it is generally not suitable for seawater due to interference from oxidized halogenated by-products formed during ozonation.^[1]

Q3: What are the primary sources of interference in this assay?

Several substances can interfere with the accurate measurement of ozone:

- Chlorine and Bromine: These halogens can also bleach the indigo dye, leading to an overestimation of the ozone concentration.[4]
- Oxidized Manganese (e.g., permanganate): Can decolorize the indigo reagent, causing a false positive result.[1][6]
- Peroxides (Hydrogen Peroxide, Organic Peroxides): These compounds decolorize the indigo reagent, but at a much slower rate than ozone.[4][7]
- High Alkalinity and Hardness: Can act as increasing negative interferences.[1]

Q4: How can I mitigate common interferences?

- For Chlorine: Interference from up to 10 ppm of chlorine can be prevented or "masked" by incorporating malonic acid into the reagent formulation.[1][6][8]
- For Oxidized Manganese: To measure ozone in the presence of manganous ion (Mn^{2+}), which can be oxidized by ozone to interfering forms, a specific procedure can be followed. Glycine is added to a separate sample aliquot to selectively destroy the ozone. The remaining "apparent ozone" reading from manganese interference is then subtracted from the total reading of a sample without glycine.[6]
- For Peroxides: Interference from hydrogen peroxide is generally negligible if the sample analysis is completed within a few hours of reagent addition.[4][7]

Troubleshooting Guide

This guide addresses common problems encountered during the validation and application of the Indigo Method.

Problem 1: Inconsistent or Non-Reproducible Results

Potential Cause	Troubleshooting Action	Reference
Ozone Loss During Sampling	Ozone is a volatile gas that decays rapidly. Avoid shaking or excessive stirring. Do not transfer the sample between containers unnecessarily. Analyze the sample immediately after collection (max holding time is 0.25 hours).	[4] [9]
Incorrect Blanking Procedure	The Indigo Method is a bleaching assay, meaning the blank (ozone-free water + reagent) is darker than the sample. Some older instruments require zeroing on the sample and reading the blank. Newer instruments can read negative absorbance, allowing for a more standard procedure (zeroing on the blank). Ensure you are using the correct procedure for your specific spectrophotometer.	[9] [10]
Reagent Degradation	The indigo reagent is light-sensitive. Store reagent ampules and solutions in the dark. A reagent that appears significantly lighter blue than other ampules should not be used.	[1] [9]

Problem 2: High Background or False Positives

Potential Cause	Troubleshooting Action	Reference
Presence of Interferents	The sample matrix may contain chlorine, bromine, or oxidized manganese. Use malonic acid to mask chlorine. For manganese, use the glycine subtraction method described in the FAQs.	[1] [4] [6]
Contaminated Glassware	Residual oxidants on glassware can react with the indigo reagent. Ensure all glassware is thoroughly cleaned and rinsed with ozone-free deionized water.	
Contaminated Blank Water	The ozone-free water used for the blank may be contaminated. Use high-purity deionized water, freshly prepared.	[9]

Problem 3: Low Sensitivity or No Signal

Potential Cause	Troubleshooting Action	Reference
Incorrect pH	The reaction is optimized for an acidic pH (around 2-2.5).[6] [9] Ozone is particularly unstable at a pH above 7.[1] Most commercial reagents contain buffers to adjust the sample pH automatically. Verify the final pH of the sample-reagent mixture.	
Sample Holding Time Exceeded	Ozone decays very rapidly in water, especially at pH > 7. Samples must be analyzed immediately.[1][9]	
High Alkalinity/Hardness	High levels of alkalinity (>500 ppm) and hardness (>1200 ppm) can cause negative interference, reducing the apparent ozone concentration.	[1]

Experimental Protocols & Data

Core Experimental Protocol: Spectrophotometric Measurement

The following provides a generalized workflow for determining ozone concentration. Specific commercial kits, such as Hach AccuVac® Ampuls, simplify these steps.

- **Sample Collection:** Gently collect the sample to minimize off-gassing. Do not shake or stir.[9]
The analysis must be performed immediately.
- **Blank Preparation:** Using ozone-free deionized water, prepare a blank by adding the same volume of indigo reagent that will be used for the sample.

- Sample Preparation: Add a precise volume of indigo reagent to a precise volume of the sample. Mix gently but thoroughly to ensure the reaction goes to completion.[4]
- Measurement:
 - Set the spectrophotometer to a wavelength of 600 nm.[9]
 - Zero the instrument using either the prepared sample (for older instruments) or the blank (for newer instruments that can measure negative absorbance).[10]
 - Read the absorbance of the corresponding vial (either the blank or the sample).
- Calculation: The ozone concentration is calculated based on the difference in absorbance between the blank and the sample, using the known stoichiometry of the reaction (1:1 molar ratio) and the extinction coefficient of the indigo dye.[6][11]

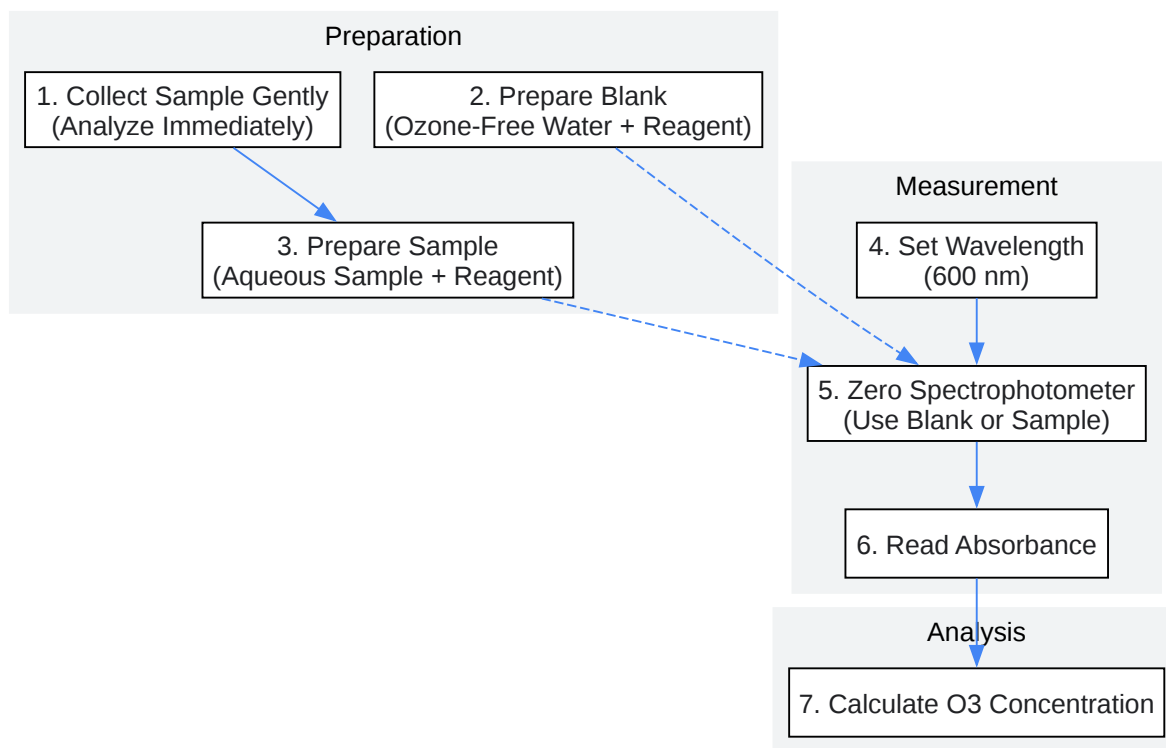
Validation Data Summary

The following table summarizes key performance characteristics of the Indigo Method based on available literature.

Parameter	Value / Finding	Source
Principle	Stoichiometric (1:1) decolorization of indigo trisulfonate by ozone.	[11]
Wavelength	600 nm (spectrophotometers) or 610 nm (colorimeters).	[9]
Detection Limit	As low as 2 µg/L for instrumental methods.	[11]
Precision	Relative error is typically less than 5%; can be reduced to 1% in controlled lab testing.	[4]
Linearity	The decrease in absorbance is linear with increasing ozone concentration.	[4][11]
Reagent Stability	Stable for at least 1 year (Vacu-vials kit) or 3 months (solution) when stored in the dark.	[1][2]

Visualizations

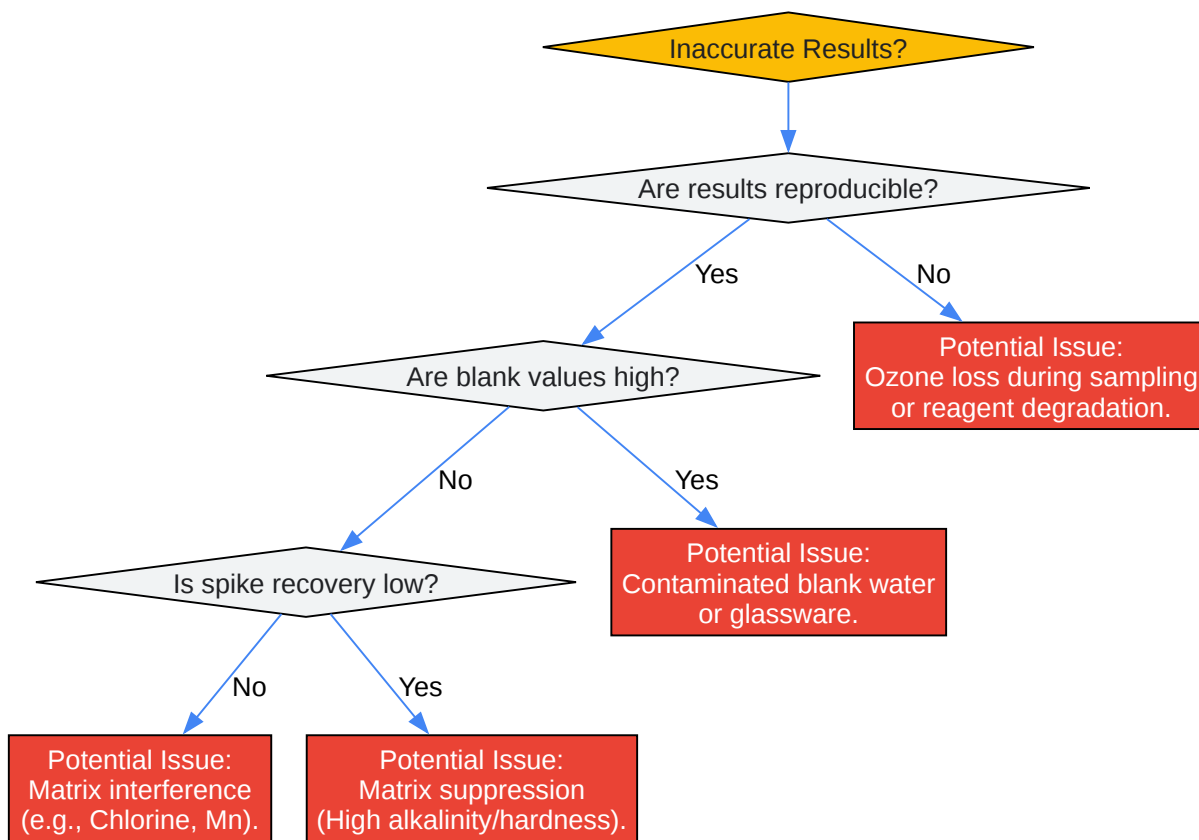
Diagram 1: Indigo Method Experimental Workflow



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Caption: A generalized workflow for ozone measurement using the Indigo Method.

Diagram 2: Troubleshooting Logic for Inaccurate Results



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Caption: A decision tree for troubleshooting common sources of error in the Indigo Method.

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